(3-Fluorobiphenyl-5-yl)methanamine
Description
Structure
3D Structure
Properties
Molecular Formula |
C13H12FN |
|---|---|
Molecular Weight |
201.24 g/mol |
IUPAC Name |
(3-fluoro-5-phenylphenyl)methanamine |
InChI |
InChI=1S/C13H12FN/c14-13-7-10(9-15)6-12(8-13)11-4-2-1-3-5-11/h1-8H,9,15H2 |
InChI Key |
KCUOONJAZVNAQR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC(=C2)CN)F |
Origin of Product |
United States |
Synthetic Methodologies for 3 Fluorobiphenyl 5 Yl Methanamine and Analogues
Precursor Synthesis and Functional Group Transformations
This approach focuses on the preparation of suitable biphenyl (B1667301) precursors followed by a series of functional group interconversions to install the required methanamine moiety.
Preparation of Halogenated Biphenyl Intermediates
A common strategy begins with the synthesis of a halogenated biphenyl compound, which serves as a versatile intermediate. For instance, a Suzuki-Miyaura cross-coupling reaction can be employed to couple a suitably substituted aryl halide with a phenylboronic acid. google.comajgreenchem.comrsc.org This reaction is typically catalyzed by a palladium complex in the presence of a base. google.comrsc.org The choice of halogen (e.g., bromine or iodine) on one of the aromatic rings provides a handle for subsequent transformations. google.com The reaction conditions, including the catalyst, ligand, base, and solvent, are crucial for achieving high yields and selectivity. google.comrsc.org
Another approach involves the Friedel-Crafts acylation of biphenyl, which introduces a ketone that can be further modified. rsc.org However, this method may lack regioselectivity depending on the substitution pattern of the biphenyl starting material.
Conversion of Carboxylic Acid Derivatives to Methanamine Precursors
Once a biphenyl intermediate with a suitable functional group, such as a carboxylic acid, is obtained, it can be converted into a precursor for the methanamine group. A biphenyl carboxylic acid can be synthesized via methods like the Suzuki-Miyaura coupling of a halobenzoic acid with a phenylboronic acid. ajgreenchem.com
This carboxylic acid can then be converted to an amide. youtube.comlibretexts.org The conversion of a carboxylic acid to an amide is a fundamental transformation in organic synthesis. masterorganicchemistry.com This can be achieved by first converting the carboxylic acid to a more reactive species like an acyl chloride using thionyl chloride (SOCl₂), followed by reaction with ammonia (B1221849) or a protected amine. youtube.com Alternatively, direct coupling of the carboxylic acid with an amine can be facilitated by coupling agents. libretexts.org
The resulting amide serves as a direct precursor to the methanamine. The reduction of the amide, typically with a powerful reducing agent like lithium aluminum hydride (LiAlH₄), yields the desired primary amine. orgsyn.org
Amide Hydrolysis and Deprotection Strategies
In some synthetic routes, an amide may be present as a protecting group or as part of the core structure which needs to be hydrolyzed. Amide hydrolysis can be carried out under either acidic or basic conditions, typically with heating, to yield a carboxylic acid and an amine or ammonia. masterorganicchemistry.comlibretexts.orglibretexts.orgyoutube.com Under acidic conditions, the amine product is protonated to form an ammonium (B1175870) salt, which can prevent the reverse reaction from occurring. youtube.com Conversely, basic hydrolysis results in the formation of a carboxylate salt. libretexts.org
When protecting groups are used for the amine functionality during the synthesis, a deprotection step is necessary. For example, a tert-butoxycarbonyl (Boc) group, commonly used to protect amines, can be removed under acidic conditions.
Direct Synthesis Routes to the Biphenyl-Methanamine Core
These strategies aim to construct the biphenyl-methanamine skeleton more directly, often involving the formation of the biphenyl bond or the introduction of the methanamine group in the later stages of the synthesis.
Palladium-Catalyzed Cross-Coupling Reactions for Biphenyl Formation
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for constructing the C-C bond between the two phenyl rings of the biphenyl core. google.comrsc.org This reaction involves the coupling of an aryl halide or triflate with an arylboronic acid or its ester, catalyzed by a palladium(0) complex. google.comrsc.orgmdpi.com The general mechanism involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the aryl group from the boron reagent to the palladium center, and reductive elimination to form the biphenyl product and regenerate the Pd(0) catalyst. rsc.org
A variety of palladium catalysts and ligands can be employed, with the choice depending on the specific substrates. nih.govnih.gov For instance, catalysts like tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] and palladium(II) acetate (B1210297) with suitable phosphine (B1218219) ligands are commonly used. ajgreenchem.com The reaction is typically carried out in the presence of a base, such as potassium carbonate or cesium carbonate, and in a suitable solvent system, which can include aqueous mixtures. nih.gov The reaction tolerates a wide range of functional groups, making it a versatile tool for the synthesis of complex biphenyl derivatives. nih.gov
Table 1: Key Parameters in Palladium-Catalyzed Biphenyl Synthesis
| Parameter | Description | Common Examples |
|---|---|---|
| Palladium Source | The source of the palladium catalyst. | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃ ajgreenchem.comnih.gov |
| Ligand | Stabilizes the palladium center and influences reactivity and selectivity. | Triphenylphosphine (PPh₃), BippyPhos, BrettPhos nih.govnih.gov |
| Aryl Halide/Triflate | One of the coupling partners, typically containing a bromine or iodine atom. | (3-Fluorophenyl)bromide, (5-bromophenyl)methanamine derivatives |
| Boronic Acid/Ester | The second coupling partner. | Phenylboronic acid, 3-aminomethylphenylboronic acid |
| Base | Activates the boronic acid and facilitates the catalytic cycle. | K₂CO₃, Cs₂CO₃, K₃PO₄ ajgreenchem.comnih.gov |
| Solvent | The reaction medium. | Toluene, Dioxane, THF/Water mixtures ajgreenchem.comrsc.orgnih.gov |
Reductive Amination Approaches for the Methanamine Moiety
Reductive amination is a highly effective method for introducing the methanamine group. wikipedia.orglibretexts.org This two-step process, often performed in a single pot, involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an intermediate imine, which is then reduced to the corresponding amine. wikipedia.orglibretexts.orgmasterorganicchemistry.com
To synthesize (3-Fluorobiphenyl-5-yl)methanamine, a 3-fluorobiphenyl-5-carbaldehyde would be the required starting material. This aldehyde can be reacted with ammonia to form an imine, which is then reduced in situ. youtube.com
A variety of reducing agents can be used for the reduction of the imine. Sodium cyanoborohydride (NaBH₃CN) is a particularly useful reagent as it is selective for the reduction of the protonated imine (iminium ion) over the starting aldehyde. masterorganicchemistry.comyoutube.com Other common reducing agents include sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and catalytic hydrogenation using catalysts like palladium on carbon (Pd/C). masterorganicchemistry.comyoutube.comyoutube.com
Table 2: Reagents for Reductive Amination
| Reagent | Role | Key Features |
|---|---|---|
| Carbonyl Compound | Precursor to the amine. | e.g., 3-Fluorobiphenyl-5-carbaldehyde |
| Amine Source | Provides the nitrogen atom for the methanamine. | Ammonia, Ammonium chloride |
| Reducing Agent | Reduces the intermediate imine. | NaBH₃CN, NaBH(OAc)₃, H₂/Pd-C masterorganicchemistry.comyoutube.comyoutube.com |
| Solvent | Reaction medium. | Methanol, Ethanol (B145695), Dichloromethane |
| Acid Catalyst (optional) | Facilitates imine formation. | Acetic acid (trace amounts) |
Multi-Component Reactions for Scaffold Construction
While a direct multi-component synthesis of this compound has not been extensively reported, analogous structures can be assembled using established MCR methodologies. A plausible approach involves the reaction of a 3-formylbiphenyl derivative with a suitable nitrogen source and a third component to rapidly build a heterocyclic scaffold, which can then be further functionalized.
One such strategy is a three-component reaction analogous to the synthesis of substituted pyridines or pyrimidines. For instance, the reaction of a 3-formylbiphenyl derivative, an enolizable ketone or a compound with an active methylene (B1212753) group, and an amine or ammonia source can lead to the formation of a dihydropyridine (B1217469) ring. This scaffold can then be aromatized and the aminomethyl group can be introduced or unmasked from a precursor functional group.
A representative example of a three-component reaction to form a related scaffold is the Biginelli reaction, which condenses an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793). While typically used for dihydropyrimidinone synthesis, variations of this reaction could be explored.
A more direct conceptual approach for synthesizing analogues involves a three-component reaction of a 3-formylbiphenyl derivative, malononitrile, and a nitrogen-containing component like an amine or hydrazine (B178648). This can lead to the formation of highly functionalized amino-substituted heterocyclic systems. For example, a reaction of 3-formylbiphenyl, malononitrile, and an amine in the presence of a catalyst could yield a 2-amino-3-cyanopyridine (B104079) derivative, where the biphenyl group is at a key position.
Table 1: Exemplary Three-Component Reaction for the Synthesis of a Biphenyl-Substituted Pyridine Analog
| Entry | Aldehyde | Ketone/Active Methylene | Amine Source | Product | Yield (%) |
| 1 | 3-Formylbiphenyl | Acetone | Ammonia | 2,6-Dimethyl-4-(biphenyl-3-yl)dihydropyridine | 75 |
| 2 | 3-Formylbiphenyl | Ethyl acetoacetate | Ammonia | Ethyl 4-(biphenyl-3-yl)-2,6-dimethyl-1,4-dihydropyridine-3-carboxylate | 82 |
| 3 | 3-Formylbiphenyl | Malononitrile | Ammonia | 2-Amino-4-(biphenyl-3-yl)-1,4-dihydropyridine-3,5-dicarbonitrile | 68 |
Note: The yields are hypothetical and based on typical ranges for such reactions.
Chiral Synthesis and Stereoselective Approaches to this compound Analogs
The development of stereoselective methods for the synthesis of chiral amines is crucial, as the biological activity of many pharmaceuticals is dependent on a specific enantiomer. For this compound analogues, the primary focus is on the asymmetric synthesis of the benzylic amine stereocenter.
A prominent and highly effective method for the asymmetric synthesis of primary amines is the catalytic asymmetric reduction of imines or imine precursors. This can be achieved through asymmetric hydrogenation or asymmetric transfer hydrogenation.
A plausible route to chiral this compound would involve the condensation of 3-fluoro-5-formylbiphenyl with a suitable nitrogen source, such as ammonia or a protected amine, to form the corresponding imine. This imine is then subjected to asymmetric reduction using a chiral catalyst.
Catalytic Asymmetric Transfer Hydrogenation:
Asymmetric transfer hydrogenation (ATH) is an operationally simple method that typically employs a formic acid/triethylamine (B128534) mixture as the hydrogen source in the presence of a chiral transition metal catalyst. Ruthenium and Rhodium complexes with chiral diamine ligands, such as those derived from TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine), are highly effective for the asymmetric reduction of imines.
For the synthesis of an enantiomerically enriched this compound analogue, the corresponding imine would be treated with a chiral Rh-TsDPEN catalyst system. The choice of the (1R,2R) or (1S,2S) enantiomer of the ligand determines the stereochemical outcome of the reduction, allowing access to either enantiomer of the final amine.
Table 2: Asymmetric Transfer Hydrogenation of a Biphenyl Imine Analogue
| Entry | Imine Substrate | Catalyst | Ligand | Product Enantiomeric Excess (ee, %) |
| 1 | N-( (3-Fluorobiphenyl-5-yl)methylene)aniline | [RhCl2(Cp)]2 | (1S,2S)-TsDPEN | 95 |
| 2 | N-( (3-Fluorobiphenyl-5-yl)methylene)benzylamine | [RuCl2(p-cymene)]2 | (1R,2R)-TsDPEN | 92 |
| 3 | N-( (3-Fluorobiphenyl-5-yl)methylene)hydroxylamine | [RhCl2(Cp)]2 | (1S,2S)-TsDPEN | 97 |
Note: The enantiomeric excesses are hypothetical and based on typical values reported for similar asymmetric reductions.
The resulting chiral amine can then be deprotected if necessary to yield the final primary amine. This approach offers a reliable and scalable route to enantiomerically pure biphenyl-methanamine analogues.
Derivatization and Functionalization Strategies of 3 Fluorobiphenyl 5 Yl Methanamine
Amide Formation and Related Acylations
The reaction of the primary amine of (3-fluorobiphenyl-5-yl)methanamine with carboxylic acids and their derivatives is a fundamental approach to creating substituted amide analogues. This class of reactions also extends to the formation of ureas and thioureas.
The formation of carboxamides from this compound can be achieved through several established synthetic methodologies, primarily involving the coupling with a carboxylic acid. This typically requires the activation of the carboxylic acid to facilitate the nucleophilic attack by the amine.
Common strategies for activating the carboxylic acid include its conversion to a more electrophilic species such as an acyl chloride or an anhydride (B1165640). fishersci.co.uk The Schotten-Baumann reaction, for instance, involves the acylation of the amine with an acyl chloride in the presence of a base. fishersci.co.uk Alternatively, a wide array of peptide coupling reagents can be employed to facilitate the direct amidation of a carboxylic acid with the amine. These reagents generate highly activated ester intermediates in situ. fishersci.co.uk
Common Coupling Reagents and Methods:
Carbodiimides: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) react with carboxylic acids to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine. fishersci.co.ukluxembourg-bio.com While effective, DCC can lead to the formation of a dicyclohexylurea (DCU) byproduct that may complicate purification. luxembourg-bio.com
Uronium/Aminium Salts: Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient for forming amide bonds, often requiring a base like diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA). fishersci.co.uk These reagents generate active esters that readily react with amines. luxembourg-bio.com
Acid Halide Formation: Conversion of the carboxylic acid to an acyl chloride using reagents like thionyl chloride or oxalyl chloride provides a highly reactive species for amidation. fishersci.co.uk
Sulfuryl Fluoride (SO2F2): This reagent can mediate the direct coupling of carboxylic acids and amines at room temperature. rsc.org
A general procedure for amide synthesis involves dissolving the carboxylic acid in a suitable solvent like DMF, adding the coupling reagent and a base, followed by the addition of this compound. fishersci.co.uk The reaction is typically stirred at room temperature until completion.
Table 1: Examples of Reagents for Carboxamide Synthesis
| Reagent Class | Specific Example(s) | Byproducts | Key Features |
| Carbodiimides | DCC, EDC | Dicyclohexylurea (DCU), EDC-urea | Widely used, can be prone to racemization. fishersci.co.ukluxembourg-bio.com |
| Uronium/Aminium Salts | HATU, HBTU, TBTU | Guanidinium by-products | High coupling efficiency, requires a base. fishersci.co.ukluxembourg-bio.com |
| Phosphonium Salts | PyBOP, BOP | Phosphine (B1218219) oxide derivatives | Effective for hindered couplings. |
| Acid Halide Precursors | Thionyl chloride, Oxalyl chloride | SO2, HCl, CO, CO2 | Highly reactive, may require harsh conditions for formation. fishersci.co.uk |
| Other | Sulfuryl Fluoride (SO2F2) | Fluorosulfates | Room temperature coupling. rsc.org |
Urea (B33335) and thiourea (B124793) derivatives of this compound can be synthesized by reacting the primary amine with isocyanates and isothiocyanates, respectively. researchgate.net This reaction is typically a straightforward addition reaction. nih.gov For instance, the synthesis of novel urea and thiourea derivatives of a similar biphenyl (B1667301) methanamine structure was accomplished by reacting it with various substituted aryl isocyanates and isothiocyanates. researchgate.net
The general synthetic approach involves the reaction of the amine with an appropriate isocyanate or isothiocyanate in a suitable solvent. researchgate.netnih.gov The use of a base may sometimes be employed to facilitate the reaction. researchgate.net The (thio)urea functionality is significant in medicinal chemistry due to its ability to form stable hydrogen bonds with biological targets. nih.gov
The mixed anhydride method is another effective strategy for the formation of amide bonds. This technique involves the reaction of a carboxylic acid with an acid chloride, such as pivaloyl chloride or ethyl chloroformate, in the presence of a base to form a mixed anhydride. google.comhighfine.com This reactive intermediate is then treated with this compound to yield the desired amide. google.com This method was developed in the early 1950s and has been widely applied in peptide synthesis. highfine.com
A key advantage of the mixed anhydride method is the high reactivity of the anhydride, which allows for rapid reactions, often at low temperatures, helping to minimize side reactions and racemization. highfine.comresearchgate.net The choice of the carboxylic acid and the chloroformate can be tailored to control the reactivity and selectivity of the coupling reaction. highfine.com For example, using a sterically hindered carboxylic acid to form the anhydride can direct the nucleophilic attack of the amine to the desired carbonyl group. highfine.com
N-Alkylation and N-Arylation Reactions
Introducing alkyl or aryl substituents onto the nitrogen atom of this compound is another important functionalization strategy. These reactions lead to the formation of secondary or tertiary amines, further diversifying the chemical space accessible from this starting material.
The synthesis of N-benzyl and substituted phenethyl derivatives of this compound can be achieved through nucleophilic substitution reactions with corresponding benzyl (B1604629) halides or phenethyl halides. In a related synthesis, N-[3-(4-phenylpiperazin-1-yl)-propyl]-carboxamide derivatives were synthesized, which involved reactions with alkyl halides. researchgate.net
The reaction typically involves treating this compound with a benzyl bromide, benzyl chloride, or a substituted phenethyl halide in the presence of a base to neutralize the hydrogen halide formed during the reaction. The choice of solvent and base can influence the reaction rate and yield.
More general N-alkylation can be performed using a variety of haloalkanes (e.g., alkyl iodides, bromides, or chlorides) or other electrophilic reagents. The reactivity of the haloalkane follows the order I > Br > Cl. The reaction is a standard nucleophilic substitution where the primary amine acts as the nucleophile. As with N-benzylation, a base is typically required to scavenge the acid byproduct. It is important to control the reaction conditions, such as stoichiometry, to minimize over-alkylation, which would lead to the formation of tertiary amines and quaternary ammonium (B1175870) salts.
Heterocyclic Ring Formation Utilizing the Amine Functionality
The primary benzylic amine group of this compound is a key functional handle for constructing a wide array of nitrogen-containing heterocycles. These reactions typically involve condensation with bifunctional reagents, leading to the formation of stable aromatic and non-aromatic ring systems.
One of the most common strategies is the synthesis of pyrazoles. The Knorr pyrazole (B372694) synthesis and related methods involve the reaction of a primary amine (or its corresponding hydrazine) with a 1,3-dicarbonyl compound. youtube.com For this compound, a two-step approach is generally employed. First, the primary amine can be converted into a hydrazine (B178648) derivative. Subsequently, this hydrazine can be condensed with a β-diketone, such as acetylacetone (B45752) (2,4-pentanedione), typically under acidic or basic conditions, to yield a 1,3,5-trisubstituted pyrazole. organic-chemistry.orgnih.gov The reaction proceeds through initial imine/enamine formation followed by cyclization and dehydration to form the aromatic pyrazole ring. youtube.commdpi.com This method allows for significant diversity, as a wide variety of 1,3-dicarbonyl compounds are commercially available or readily synthesized. nih.gov
Similarly, the amine functionality can be used to construct six-membered heterocyclic rings like pyrimidines and pyridinones. The Pinner synthesis, for example, allows for the formation of pyrimidine (B1678525) rings by reacting an amidine with a β-dicarbonyl compound. slideshare.net The primary amine of this compound can be converted to the corresponding amidine, which then serves as a precursor for cyclization. researchgate.netrsc.org
The formation of pyridinone rings can also be achieved through condensation reactions. For instance, reaction with β-ketoesters can lead to the formation of dihydropyridinones, which can be subsequently oxidized to the corresponding aromatic pyridinones. youtube.comchemrxiv.org These multicomponent reactions are highly valued for their efficiency in building molecular complexity in a single step. nih.govnih.gov
A plausible reaction scheme for the synthesis of a pyrazole derivative is presented below:
Table 1: Illustrative Synthesis of a Pyrazole Derivative
| Step | Reactant 1 | Reactant 2 | Reagents/Conditions | Product |
| 1 | This compound | Diethylketomalonate-derived oxaziridine | Toluene, Room Temp | N-Boc-(3-Fluorobiphenyl-5-yl)methylhydrazine |
| 2 | N-Boc-(3-Fluorobiphenyl-5-yl)methylhydrazine | 2,4-Pentanedione | Acetic Acid, Reflux | 1-((3-Fluorobiphenyl-5-yl)methyl)-3,5-dimethyl-1H-pyrazole |
Introduction of Additional Functional Groups onto the Biphenyl Core
Beyond derivatizing the amine, the biphenyl core itself is amenable to further functionalization. This allows for the modulation of the electronic and steric properties of the molecule, which can be critical for its intended application.
The introduction of additional halogen atoms onto the biphenyl rings can provide handles for further cross-coupling reactions or can directly influence the molecule's properties through halogen bonding and altered lipophilicity. Electrophilic aromatic substitution is the primary method for this transformation. The directing effects of the existing substituents on the biphenyl system must be considered.
The fluorine atom at the 3-position is a deactivating, ortho-, para-directing group. The phenyl group at the 1-position and the aminomethyl group at the 5-position are both activating, ortho-, para-directing groups. The interplay of these directing effects will determine the regioselectivity of the halogenation. For instance, iodination using reagents like N-iodosuccinimide (NIS) in the presence of an acid catalyst would likely target the positions most activated by the collective electron-donating character of the substituents and least sterically hindered. The positions ortho to the aminomethyl group and ortho/para to the unsubstituted phenyl ring are potential sites for halogenation. Careful control of reaction conditions is necessary to achieve selective mono-halogenation over poly-halogenation.
Metal-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. To utilize these methods, a halogenated precursor is required. A key starting material for this purpose is (3-Bromo-5-fluorophenyl)methanamine (CAS 1094555-68-6). bldpharm.com The bromine atom on this scaffold serves as an excellent leaving group for various palladium-catalyzed reactions.
Suzuki-Miyaura Coupling: This reaction is one of the most versatile methods for forming C-C bonds, coupling an organohalide with an organoboron compound. libretexts.org (3-Bromo-5-fluorophenyl)methanamine can be coupled with a wide range of aryl or vinyl boronic acids or their esters to synthesize more complex biaryl or styrenyl derivatives. nih.govthieme-connect.de The reaction is typically catalyzed by a palladium(0) complex with a phosphine ligand and requires a base to facilitate the transmetalation step. nih.govyoutube.com This strategy allows for the systematic extension of the biphenyl system, providing access to a large library of derivatives.
Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds by coupling an aryl halide with an amine. nih.gov Using (3-Bromo-5-fluorophenyl)methanamine as the substrate, a secondary amine or other nitrogen nucleophile can be introduced at the 3-position, replacing the bromine atom. This would result in a diaminobiphenyl derivative. Such reactions are also catalyzed by palladium complexes, often with specialized bulky electron-rich phosphine ligands, and require a base. nih.gov This method is particularly useful for synthesizing compounds with extended nitrogen-containing functionalities.
Table 2: Plausible Metal-Catalyzed Functionalization of a Halogenated Precursor
| Reaction Type | Substrate | Coupling Partner | Catalyst System (Example) | Product Class |
| Suzuki-Miyaura Coupling | (3-Bromo-5-fluorophenyl)methanamine | Phenylboronic Acid | Pd(PPh₃)₄, Na₂CO₃ | Terphenyl-based methanamines |
| Buchwald-Hartwig Amination | (3-Bromo-5-fluorophenyl)methanamine | Morpholine | Pd₂(dba)₃, BINAP, NaOt-Bu | Aminobiphenyl-based methanamines |
Applications of 3 Fluorobiphenyl 5 Yl Methanamine and Its Derivatives in Organic Synthesis
Design and Synthesis of Bioactive Compounds
The biphenyl (B1667301) backbone of (3-Fluorobiphenyl-5-yl)methanamine offers a foundational structure for creating compounds that can interact with various biological targets. The presence and position of the fluorine atom can significantly influence the pharmacokinetic and pharmacodynamic properties of the resulting molecules.
Anticonvulsant Agent Development and Structure-Activity Relationships
Derivatives of this compound have been investigated for their potential as anticonvulsant agents. Structure-activity relationship (SAR) studies are crucial in this field to understand how chemical modifications affect biological activity. For instance, in related classes of compounds like phenylmethylenehydantoins, the introduction of halogen groups on the phenyl ring has been shown to yield good anticonvulsant activity. nih.gov Specifically, the substitution pattern on the phenyl ring is a key determinant of efficacy. nih.govnih.gov While polar groups like nitro or hydroxyl can diminish or abolish activity, less polar substituents often enhance it. nih.gov
The development of new anticonvulsant agents often involves synthesizing a series of derivatives and evaluating them in preclinical models of epilepsy, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure tests. nih.govresearchgate.net For example, a series of 3-(2-chlorophenyl)- and 3-(3-chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives were synthesized and showed potential as anticonvulsant agents. nih.gov
A primary mechanism of action for many anticonvulsant drugs is the modulation of voltage-gated sodium channels. Research on related compounds suggests that interaction with these channels is a likely mechanism for the anticonvulsant effects of this compound derivatives. For example, the anticonvulsant lacosamide (B1674222), (R)-N-benzyl 2-acetamido-3-methoxypropionamide, is known to act through this mechanism. researchgate.net SAR studies on lacosamide have shown that specific substitutions at the 3-oxy and 4'-benzylamide positions are critical for retaining anticonvulsant activity, favoring nonbulky, hydrophobic groups. researchgate.net This highlights the importance of specific structural features in facilitating interactions with sodium channels, likely influencing processes such as slow inactivation and frequency-dependent inhibition. The most active compounds often exhibit a strong interaction with neuronal voltage-sensitive sodium channels. nih.gov
Enzyme Inhibitor Scaffold Development (e.g., Arginase Inhibitors)
The core structure of this compound is also a valuable starting point for designing enzyme inhibitors. Arginase, an enzyme involved in the hydrolysis of L-arginine, is a significant target in various diseases. nedp.comnih.gov The development of potent arginase inhibitors often involves creating molecules that can fit into the enzyme's active site and interact with key residues. nedp.com The synthesis of pyrrolidine-based arginase inhibitors, for example, has demonstrated the importance of a constrained ring system and a basic amine side chain for high potency. nedp.com These structural features can be incorporated into derivatives of this compound to explore new classes of arginase inhibitors. The overexpression of arginase is linked to inflammation and tumorigenesis, making radiolabeled arginase inhibitors useful for imaging. nih.gov
Receptor Ligand Synthesis (e.g., Opioid and Adenosine (B11128) Receptor Antagonists)
The versatility of the this compound scaffold extends to the synthesis of receptor ligands. For instance, derivatives can be designed to act as antagonists for opioid and adenosine receptors. The 5-(3-hydroxy)phenylmorphan class of compounds, which share some structural similarities, have been shown to interact with opioid receptors, with some derivatives acting as potent antagonists. nih.gov The stereochemistry and substituents on these molecules are critical for their activity and selectivity. nih.gov Similarly, research into 5-HT3 receptor antagonists has shown their potential in modulating ethanol (B145695) reward, indicating the therapeutic possibilities of targeting specific receptor systems. nih.gov
Exploration in Antimicrobial and Anticancer Agent Discovery
The biphenyl moiety is a common feature in compounds with antimicrobial and anticancer properties. The synthesis of novel derivatives based on the this compound structure could lead to the discovery of new agents in these therapeutic areas. For instance, certain thiadiazole derivatives have shown promising anticonvulsant activity and could be further explored for other biological activities. researchgate.net
Modulators of ATP-Binding Cassette Transporters
ATP-binding cassette (ABC) transporters are a family of proteins involved in transporting various molecules across cell membranes and are implicated in multidrug resistance (MDR) in cancer. nih.govnih.gov Developing modulators of these transporters is a key strategy to overcome MDR. nih.gov The expression of certain ABC transporters, such as MRP3, MRP4, and MRP5, can be upregulated in cancer cells resistant to chemotherapy. pharmgkb.org The this compound scaffold could be used to design molecules that inhibit the function of these transporters, thereby sensitizing cancer cells to chemotherapeutic drugs.
Data Tables
Table 1: Anticonvulsant Activity of Selected Phenylmethylenehydantoins nih.gov
| Compound | Substituent | EDMES(2.5) (mg/kg) |
| 14 | Alkyl | 28 +/- 2 |
| 12 | Alkyl | 39 +/- 4 |
| Phenytoin | - | 30 +/- 2 |
Table 2: Arginase Inhibition by a Synthetic Peptide nih.gov
| Enzyme | IC50 (mmol) |
| Human Arginase I | 2.4 ± 0.3 |
| Human Arginase II | 1.8 ± 0.1 |
Contributions to Materials Science
The fluorinated biphenyl scaffold of this compound is a key feature that imparts desirable properties to materials, including enhanced thermal stability, and specific electronic characteristics. These attributes are highly sought after in the development of advanced materials for electronic and structural applications.
Optoelectronic Material Development (e.g., Fluorinated Biphenyl-Anthracene Derivatives)
For instance, novel 9,10-bis-(n′-fluoro-biphenyl-3-yl)-anthracene (nF-DPAs) derivatives have been synthesized and demonstrated to be effective deep-blue emitting molecules. nih.govacs.org The synthesis of such compounds often involves cross-coupling reactions where a biphenyl derivative is linked to an anthracene (B1667546) core. The aminomethyl group of this compound can be chemically modified to a variety of functional groups suitable for such coupling reactions, positioning it as a potential precursor for these advanced optoelectronic materials. The fluorination of these anthracene derivatives has been shown to enhance their stability and emitting properties, making them promising candidates for next-generation displays and lighting. nih.gov
Table 1: Performance of Fluorinated Biphenyl-Anthracene Derivatives in OLEDs
| Derivative | Role | Emission Color | CIE Coordinates | Max. Luminance (cd/m²) | Current Efficiency (cd/A) | External Quantum Efficiency (%) |
|---|---|---|---|---|---|---|
| 2F-DPA | Host | Pure Blue | (0.15, 0.30) | > 20,000 | 9.6 | 5.2 |
| nF-DPAs | Emitter | Deep-Blue | Excellent | Not specified | Not specified | Not specified |
Precursors for Polymer and Dendrimer Synthesis
The biphenyl unit is a common structural motif in various polymers and dendrimers, contributing to their thermal stability and mechanical properties. rsc.orgscilit.com The aminomethyl group in this compound provides a reactive site for polymerization and the construction of dendritic architectures.
Aromatic polyesters containing biphenyl side groups have been synthesized and shown to possess high glass transition temperatures and good solubility in organic solvents, allowing them to be cast into flexible and transparent films. scilit.com The aminomethyl group of this compound could be converted to a hydroxyl or other suitable functional group to be incorporated into such polyester (B1180765) chains. Furthermore, biphenyl-containing monomers have been used to create crosslinked polymers with intramolecular π-π interactions, leading to unique network properties. nih.gov
Dendrimers, which are highly branched, monodisperse macromolecules, can also be constructed using fluorinated biphenyl building blocks. nih.govresearchgate.net The synthesis of dendrimers can proceed through divergent or convergent strategies, both of which rely on the stepwise addition of monomer units. nih.gov The aminomethyl group of this compound serves as a potential branching point or a surface functional group in the synthesis of poly(amidoamine) (PAMAM) and other types of dendrimers. chemrxiv.org Fluorinated dendrimers are of particular interest for applications such as sensitive 19F Magnetic Resonance Imaging (MRI). nih.gov
Radiochemistry and Labeled Compound Synthesis
The presence of a fluorine atom in this compound makes it an attractive candidate for the development of radiolabeled compounds for positron emission tomography (PET). PET is a powerful non-invasive imaging technique that utilizes molecules labeled with positron-emitting radionuclides, such as fluorine-18 (B77423) (¹⁸F), to visualize and quantify biological processes in vivo. acs.orgnih.gov
Strategies for Radiofluorination using Hypervalent Iodinanes
While direct radiofluorination using hypervalent iodinanes on the specific this compound is not explicitly detailed in the provided search results, general strategies for the radiofluorination of arenes are well-established and applicable. Nucleophilic aromatic substitution (SNAr) is a common method for introducing ¹⁸F into electron-deficient aromatic rings. nih.gov However, for electron-rich or neutral arenes, alternative methods are required.
Recent advancements have focused on transition-metal-mediated radiofluorination reactions. For example, copper-mediated radiofluorination of arylstannanes and arylboronic esters with [¹⁸F]KF has emerged as a versatile method compatible with a wide range of substrates, including those that are electron-rich. acs.orgiaea.org This approach offers a rapid and efficient way to produce clinically relevant radiotracers. acs.org The synthesis of a suitable precursor, such as a stannylated or boronylated derivative of this compound, would allow for the application of these copper-mediated methods to produce the corresponding ¹⁸F-labeled compound.
Development of Precursors for Positron Emission Tomography (PET) Tracers
The development of novel PET tracers is crucial for advancing our understanding of diseases and for improving diagnostic imaging. mdpi.comrsc.org this compound can serve as a precursor for various PET tracers. The aminomethyl group can be used to link the fluorobiphenyl moiety to a biologically active molecule that targets a specific receptor or enzyme in the body.
For example, ¹⁸F-labeled amino acids, such as 3-l- and 3-d-[¹⁸F]fluorophenylalanines, have been evaluated as PET tracers for tumor imaging. nih.gov The synthesis of these tracers often involves the radiofluorination of a precursor molecule. The this compound scaffold could be incorporated into novel amino acid analogs or other small molecules designed to target specific biological pathways implicated in cancer or neurological disorders. The synthesis of such tracers often relies on a building block approach, where the ¹⁸F-labeled fluorobiphenyl moiety is prepared first and then conjugated to the rest of the molecule. rsc.org
Spectroscopic and Analytical Characterization Methodologies for 3 Fluorobiphenyl 5 Yl Methanamine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei. For (3-Fluorobiphenyl-5-yl)methanamine, a combination of ¹H, ¹³C, and ¹⁹F NMR would provide a detailed map of the molecule's carbon-hydrogen framework and the position of the fluorine atom.
Proton Nuclear Magnetic Resonance (¹H-NMR)
¹H-NMR spectroscopy would be used to identify the number of different types of protons, their electronic environments, and their proximity to other protons. The spectrum would be expected to show distinct signals for the aromatic protons on both phenyl rings and the methylene (B1212753) (-CH₂) and amine (-NH₂) protons of the methanamine group. The coupling patterns (singlets, doublets, triplets, multiplets) would help to establish the substitution pattern on the biphenyl (B1667301) system. However, no experimentally obtained ¹H-NMR spectra for this compound are currently available in researched literature.
Carbon Nuclear Magnetic Resonance (¹³C-NMR)
¹³C-NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would, in principle, give a distinct signal. The chemical shifts of the carbon signals would indicate their environment (aromatic, aliphatic). The carbon atoms bonded to the fluorine would show characteristic splitting due to carbon-fluorine coupling. As with proton NMR, specific ¹³C-NMR data for this compound is not available in the reviewed sources.
Fluorine Nuclear Magnetic Resonance (¹⁹F-NMR)
Given the presence of a fluorine atom, ¹⁹F-NMR would be a highly informative technique. It is extremely sensitive to the local electronic environment of the fluorine atom. The spectrum would be expected to show a single main signal for the fluorine on the biphenyl ring. The precise chemical shift of this signal would be characteristic of its position. No published ¹⁹F-NMR data for this specific compound could be located.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its molecular formula (C₁₃H₁₂FN) by providing a highly accurate mass measurement of the molecular ion. The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) and various fragment ions resulting from the cleavage of bonds within the molecule, such as the loss of the aminomethyl group or fragmentation of the biphenyl system. Specific mass spectral data and fragmentation patterns for this compound are not documented in the available literature.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretching of the amine group (typically in the region of 3300-3500 cm⁻¹), C-H stretching of the aromatic and methylene groups, C=C stretching of the aromatic rings (around 1450-1600 cm⁻¹), and a C-F stretching band. Without experimental data, the exact wavenumbers of these vibrations for this molecule remain undetermined.
Chromatographic Techniques
Chromatographic methods such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are essential for separating and purifying compounds, as well as for determining their purity. The choice between GC and HPLC would depend on the volatility and thermal stability of this compound. These techniques would be crucial in monitoring the progress of its synthesis and in isolating the pure compound for further analysis. However, no specific retention times or chromatographic conditions for this compound have been reported.
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) serves as a rapid, versatile, and cost-effective method for monitoring the progress of chemical reactions and assessing the purity of isolated compounds. bldpharm.combldpharm.com In the context of synthesizing this compound, TLC would be instrumental in determining the consumption of starting materials and the formation of the product.
The principle of TLC involves spotting a small amount of the sample onto a stationary phase, typically a thin layer of silica (B1680970) gel or alumina (B75360) coated on a solid support. The plate is then developed in a sealed chamber containing a suitable mobile phase (a solvent or a mixture of solvents). The separation is based on the differential partitioning of the components of the mixture between the stationary and mobile phases.
For aminic compounds like this compound, a common mobile phase might consist of a mixture of a nonpolar solvent (e.g., hexane (B92381) or dichloromethane) and a polar solvent (e.g., ethyl acetate (B1210297) or methanol) to achieve optimal separation. The primary amino group in the target molecule allows for visualization using various techniques. While the biphenyl system allows for visualization under UV light (typically at 254 nm), more specific visualization can be achieved using a ninhydrin (B49086) stain, which reacts with the primary amine to produce a characteristic purple spot, or with fluorescamine, which forms a fluorescent derivative.
The retention factor (Rƒ), defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter obtained from TLC. While specific Rƒ values for this compound are not publicly documented, a hypothetical analysis is presented in the table below for illustrative purposes.
| Compound | Mobile Phase (v/v) | Rƒ Value (Illustrative) |
| This compound | Hexane:Ethyl Acetate (7:3) | 0.35 |
| Starting Material (e.g., a biphenyl aldehyde) | Hexane:Ethyl Acetate (7:3) | 0.60 |
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. It offers higher resolution, sensitivity, and reproducibility compared to TLC. bldpharm.com For the analysis of this compound, a reversed-phase HPLC method would likely be employed.
In reversed-phase HPLC, the stationary phase is nonpolar (e.g., a C18-modified silica gel), and the mobile phase is a polar solvent mixture, typically water and an organic modifier like acetonitrile (B52724) or methanol. The separation is driven by the hydrophobic interactions between the analyte and the stationary phase. More polar compounds elute earlier, while less polar compounds are retained longer.
The primary amine in this compound can be protonated depending on the pH of the mobile phase, which can affect its retention. Therefore, buffered mobile phases are often used to ensure reproducible results. Detection is commonly achieved using a UV detector, as the biphenyl chromophore is expected to absorb strongly in the UV region. For enhanced sensitivity and specificity, derivatization with a fluorogenic agent like 9-fluorenylmethylchloroformate (FMOC) can be performed, followed by fluorescence detection.
An illustrative HPLC data table for a hypothetical analysis is provided below.
| Compound | Column | Mobile Phase | Flow Rate (mL/min) | Retention Time (min) (Illustrative) |
| This compound | C18 (4.6 x 150 mm, 5 µm) | Acetonitrile:Water (60:40) with 0.1% TFA | 1.0 | 4.8 |
Elemental Analysis
Elemental analysis is a fundamental technique used to determine the elemental composition (typically carbon, hydrogen, and nitrogen) of a pure compound. This method provides crucial evidence for the empirical formula of a newly synthesized compound like this compound. The presence of fluorine in the molecule requires specific analytical considerations, as it can be highly reactive during the combustion process.
The analysis involves the complete combustion of a precisely weighed sample in a stream of oxygen. The resulting combustion gases (CO₂, H₂O, and N₂) are then separated and quantified. For fluorinated compounds, a special adsorbent is often placed in the combustion tube to trap the reactive fluorine species, preventing interference with the analysis and damage to the instrument.
The experimentally determined weight percentages of the elements are then compared with the calculated values for the proposed chemical formula. A close agreement between the found and calculated values provides strong support for the assigned structure.
Below is a data table showing the calculated elemental composition for this compound.
| Element | Chemical Formula: C₁₃H₁₂FN | Calculated (%) | Found (%) |
| Carbon (C) | 77.59 | (Not available) | |
| Hydrogen (H) | 6.01 | (Not available) | |
| Nitrogen (N) | 6.96 | (Not available) |
Note: Experimental "Found" values are not publicly available.
X-ray Crystallography for Structural Elucidation
To perform this analysis, a suitable single crystal of the compound must be grown. This crystal is then mounted in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern produced by the crystal is recorded and analyzed to generate an electron density map, from which the positions of the atoms can be determined.
While a crystal structure for this compound is not publicly available, a 2023 study on novel fluorinated biphenyl compounds provides crystallographic data for structurally related molecules. For instance, the crystal structure of 4′-(tert-butyl)-3,4-difluoro-1,1′-biphenyl was determined to be in a monoclinic crystal system with a P2₁/c space group. Such an analysis for (3-Fluorobhenyl-5-yl)methanamine would provide invaluable structural insights.
An illustrative table of crystallographic data, based on what would be expected from such an analysis, is presented below.
| Parameter | Illustrative Data for this compound |
| Crystal System | Monoclinic (Hypothetical) |
| Space Group | P2₁/c (Hypothetical) |
| a (Å) | (Not available) |
| b (Å) | (Not available) |
| c (Å) | (Not available) |
| α (°) | 90 (Hypothetical) |
| β (°) | (Not available) |
| γ (°) | 90 (Hypothetical) |
| Volume (ų) | (Not available) |
| Z | 4 (Hypothetical) |
Note: The data in this table is hypothetical and serves only to illustrate the parameters obtained from an X-ray crystallography experiment.
Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations
Impact of Fluorine Substitution Position on Molecular Functionality
The electron-withdrawing nature of fluorine can influence the acidity and basicity of nearby functional groups, which can, in turn, affect how the molecule interacts with biological targets. researchgate.netresearchgate.net For instance, the fluorine atom in the 3-position of (3-Fluorobiphenyl-5-yl)methanamine modifies the electron density of the aromatic rings, which can influence binding to target proteins. Studies on related fluorinated compounds have shown that such substitutions can impact metabolic stability by blocking sites susceptible to oxidative metabolism. nih.gov
In some cases, fluorine substitution can be detrimental to binding affinity. For example, in a series of classical cannabinoids, the substitution of a hydroxyl group with fluorine, particularly at the C-1 position, led to a significant decrease in CB1 receptor binding. nih.gov This highlights that the effect of fluorination is highly context-dependent and is influenced by the specific interactions within the binding site. The fluorine atom primarily acts as a hydrogen bond acceptor, and its substitution for a group that can both donate and accept hydrogen bonds, like a hydroxyl group, can fundamentally alter the binding mode. nih.gov
The strategic placement of fluorine can be used to fine-tune the electronic properties and metabolic stability of a molecule. The table below illustrates hypothetical comparative data based on the principles observed in studies of related fluorinated biphenyl (B1667301) compounds.
| Compound | Fluorine Position | Relative Binding Affinity (Hypothetical) | Metabolic Stability (Hypothetical) |
| (Biphenyl-3-yl)methanamine | None | 1.0 | Low |
| (2-Fluorobiphenyl-5-yl)methanamine | 2-position | 0.8 | Moderate |
| This compound | 3-position | 1.2 | High |
| (4-Fluorobiphenyl-3-yl)methanamine | 4-position | 1.5 | High |
Role of the Biphenyl Core in Molecular Recognition and Binding
The biphenyl scaffold is a privileged structure in medicinal chemistry, frequently utilized for its ability to present substituents in a defined three-dimensional arrangement. rsc.org The two phenyl rings of the biphenyl core in this compound are not typically coplanar, adopting a twisted conformation. This aplanar, or non-flat, structure is often crucial for fitting into the binding pockets of proteins. nih.gov
The biphenyl core itself can engage in various non-covalent interactions with biological targets, including hydrophobic and pi-stacking interactions. The ability of the biphenyl unit to interact with multiple receptors is a key reason for its prevalence in a wide range of biologically active compounds. rsc.org For instance, in a study of Factor Xa inhibitors, ortho-substituted biphenyl moieties were found to adopt a specific aplanar conformation that was critical for high potency. nih.gov This principle can be extended to understand how the biphenyl core of this compound might orient its substituents for optimal interaction with a target.
Furthermore, the biphenyl core serves as a rigid spacer, positioning the methanamine and fluorine substituents at a specific distance and orientation relative to each other. This defined geometry is essential for molecular recognition, as the spatial relationship between these functional groups dictates how the molecule can simultaneously interact with different regions of a binding site. In the design of antibacterial agents, the biphenyl scaffold has been shown to be a valuable framework, with substitutions on the biphenyl rings modulating the antibacterial activity. nih.gov
| Biphenyl Moiety Feature | Role in Molecular Recognition | Example from Related Systems |
| Aplanar Conformation | Enables fitting into non-flat binding pockets | Essential for potency in Factor Xa inhibitors nih.gov |
| Hydrophobic Surface Area | Participates in hydrophobic interactions with the target | Key for binding in various enzyme inhibitors rsc.org |
| Rigid Spacer | Orients functional groups in a defined 3D space | Crucial for multi-point interactions with a receptor |
Influence of the Methanamine Moiety and its Substitutions on Reactivity and Biological Activity
The methanamine moiety (-CH₂NH₂) in this compound is a key functional group that significantly influences the molecule's reactivity and biological activity. The primary amine is basic and will be protonated at physiological pH, forming a positively charged ammonium (B1175870) group (-CH₂NH₃⁺). This positive charge is often critical for forming strong ionic interactions or hydrogen bonds with negatively charged amino acid residues (e.g., aspartate, glutamate) in a protein's active site.
Substitutions on the nitrogen atom of the methanamine group can have a profound impact on the molecule's properties. For example, converting the primary amine to a secondary or tertiary amine by adding alkyl or other groups can alter its basicity, steric profile, and hydrogen bonding capacity. These changes can fine-tune the molecule's selectivity and affinity for its biological target.
In a study of biphenylalkoxyamine derivatives as histamine (B1213489) H3 receptor ligands, the basic amine moiety was found to be crucial for interaction with the catalytic triad (B1167595) and anionic site of acetylcholinesterase. nih.gov The nature of the amine and the length of the linker connecting it to the biphenyl core were critical for optimizing binding affinity. Similarly, in the context of this compound, modifications to the methanamine group would be expected to significantly modulate its biological profile.
| Methanamine Moiety Substitution | Effect on Physicochemical Properties | Potential Impact on Biological Activity |
| Primary Amine (-NH₂) | High basicity, good hydrogen bond donor | Strong ionic interactions with target |
| Secondary Amine (-NHR) | Reduced basicity, altered steric bulk | Modified binding affinity and selectivity |
| Tertiary Amine (-NR₂) | Lower basicity, no hydrogen bond donation | Weaker ionic interactions, potential for new steric interactions |
Stereochemical Effects on Biological Efficacy and Selectivity
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can have a profound effect on biological activity. While this compound itself is achiral, the introduction of a substituent on the methanamine's carbon atom or certain substitution patterns on the biphenyl rings could create a chiral center, leading to the existence of enantiomers.
Enantiomers are non-superimposable mirror images of each other and can exhibit significantly different biological activities. This is because biological targets, such as enzymes and receptors, are themselves chiral and will often interact preferentially with one enantiomer over the other. This stereoselectivity is a fundamental principle in pharmacology.
For example, in a study on fluorinated lysophosphatidic acid analogues, the (2S)-enantiomer of an alpha-fluoromethylene phosphonate (B1237965) analogue was found to be 1000-fold more active than the (2R)-enantiomer in activating calcium release in certain cells. researchgate.net This dramatic difference in potency underscores the importance of stereochemistry in molecular recognition. Should a chiral analog of this compound be synthesized, it would be expected that the two enantiomers would display different biological efficacies and selectivities due to differential fitting into a chiral binding site.
| Feature | Description | Implication for Biological Activity |
| Chiral Center Introduction | Creates non-superimposable mirror images (enantiomers) | Enantiomers can have different potencies and selectivities |
| Eutomer | The more potent enantiomer | Desired for therapeutic applications to reduce off-target effects |
| Distomer | The less potent enantiomer | May be inactive or contribute to side effects |
| Stereoselective Binding | Preferential interaction of a chiral target with one enantiomer | Basis for the different biological activities of enantiomers |
Future Directions and Emerging Research Avenues
Novel Synthetic Routes and Green Chemistry Approaches
The synthesis of (3-Fluorobiphenyl-5-yl)methanamine and its analogs is foundational to any future research. While specific optimized routes for this exact molecule are not widely published, analogous syntheses for related biphenyl (B1667301) methanamines often rely on multi-step sequences. A primary focus for future synthetic research will be the development of more efficient, cost-effective, and environmentally benign methodologies.
A promising approach involves the Suzuki cross-coupling reaction to construct the core biphenyl structure. This could be followed by a reductive amination of a corresponding aldehyde or the reduction of a nitrile to yield the final methanamine product.
Table 1: Potential Synthetic Methodologies for this compound
| Step | Reaction Type | Potential Reagents and Catalysts | Key Advantages |
| 1 | Suzuki Cross-Coupling | 3-Fluorophenylboronic acid and 5-bromo-3-methylaniline (or derivative) with a Palladium catalyst (e.g., Pd(PPh₃)₄) | High efficiency and functional group tolerance. |
| 2a | Reductive Amination | (3-Fluorobiphenyl-5-yl)carboxaldehyde with ammonia (B1221849) and a reducing agent (e.g., NaBH₃CN) | Direct conversion of an aldehyde to the amine. |
| 2b | Nitrile Reduction | (3-Fluorobiphenyl-5-yl)carbonitrile with a reducing agent (e.g., LiAlH₄ or catalytic hydrogenation) | A common and effective method for amine synthesis. |
Future research in "green chemistry" would aim to minimize the use of hazardous reagents and solvents. This could involve exploring enzymatic reductions, the use of aqueous reaction media, or flow chemistry processes, which can offer improved safety, scalability, and efficiency.
Exploration of Untapped Biological Targets and Disease Areas
The structural motifs within this compound, particularly the fluorobiphenyl group, are present in a variety of biologically active molecules. This suggests that the compound could be a valuable scaffold for drug discovery.
One area of significant potential is in epigenetics. Structurally related compounds have been investigated as inhibitors of Lysine-Specific Demethylase 1 (LSD1), an enzyme overexpressed in many cancers. nih.govnih.gov Inhibition of LSD1 can lead to the re-expression of tumor suppressor genes, making it an attractive target for oncology. nih.govnih.gov Future research could involve screening this compound and its derivatives for LSD1 inhibitory activity.
Another promising avenue is the investigation of its potential as a Sirtuin inhibitor. Sirtuins, a class of histone deacetylases, are implicated in a range of diseases including cancer, neurodegenerative disorders, and metabolic diseases. nih.gov The development of novel sirtuin inhibitors is an active area of research, and the unique structure of this compound could offer a new chemical scaffold for this purpose. nih.gov
Development of Advanced Functional Materials
The biphenyl structure in this compound provides a rigid and potentially liquid crystalline core, suggesting its utility in the development of advanced functional materials. The presence of the fluorine atom can enhance properties such as thermal stability and hydrophobicity.
Future research could explore the incorporation of this compound as a monomer in the synthesis of novel polymers. These polymers could exhibit interesting optical or electronic properties, with potential applications in organic light-emitting diodes (OLEDs), sensors, or as components of specialized membranes. The methanamine group offers a convenient handle for polymerization or for grafting onto other material surfaces to modify their properties.
Integration with High-Throughput Synthesis and Screening Methodologies
To efficiently explore the potential of the this compound scaffold, high-throughput synthesis and screening (HTS) methodologies will be crucial. bldpharm.com HTS allows for the rapid generation of a large library of derivatives, where the biphenyl core is decorated with various substituents. bldpharm.com
These libraries can then be screened against a wide range of biological targets to identify "hits" for further optimization. chemsrc.com This approach significantly accelerates the early stages of drug discovery and can uncover unexpected biological activities. chemsrc.com The integration of automated synthesis with HTS platforms will be a key strategy for unlocking the therapeutic potential of this compound class.
Predictive Modeling and Computational Design for Next-Generation Derivatives
Computational chemistry and predictive modeling offer powerful tools for guiding the design of next-generation derivatives of this compound. Techniques such as Quantitative Structure-Activity Relationship (QSAR) studies, molecular docking, and molecular dynamics simulations can be employed to understand how structural modifications will impact biological activity and material properties. mdpi.com
For example, molecular docking could be used to predict the binding affinity of virtual derivatives to the active site of a target enzyme, such as LSD1 or a sirtuin. This in-silico screening can prioritize the synthesis of the most promising compounds, saving time and resources. mdpi.com These computational approaches will be invaluable for the rational design of more potent and selective drug candidates or for tailoring the properties of novel functional materials.
Q & A
Q. What are the common synthetic routes for preparing (3-Fluorobiphenyl-5-yl)methanamine, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves coupling fluorophenyl groups to a methanamine core. Key steps include:
- Cross-coupling reactions : Use Suzuki-Miyaura coupling to attach fluorophenyl groups to a biphenyl scaffold. For example, describes a similar method using 4-fluorophenol and 3-chloropyridine with K₂CO₃/DMF for nucleophilic substitution .
- Amination : Introduce the amine group via reductive amination or Buchwald-Hartwig catalysis. highlights substitution reactions to form fluorophenyl derivatives, emphasizing the role of solvent polarity and temperature in optimizing yields (e.g., DMF at 80–100°C) .
- Critical Factors : Catalyst choice (e.g., Pd-based for coupling), solvent (polar aprotic for stability), and stoichiometric ratios of reactants. Lower yields may arise from steric hindrance at the 3-fluorophenyl position.
Q. What spectroscopic techniques are most effective for characterizing this compound, and how can data interpretation resolve structural ambiguities?
- Methodological Answer :
- ¹H/¹³C NMR : Resolve biphenyl substitution patterns. For example, uses NMR to confirm oxadiazole ring formation in a fluorophenyl-methanamine analog . The fluorine atom’s electron-withdrawing effect deshields adjacent protons, altering coupling constants.
- ¹⁹F NMR : Directly identifies fluorine position and electronic environment .
- Mass Spectrometry (MS) : Confirms molecular weight (e.g., provides a molecular formula of C₆H₆F₃NO for a related compound, validated via MS) .
- IR Spectroscopy : Detects amine N-H stretches (~3300 cm⁻¹) and C-F vibrations (~1200 cm⁻¹).
Advanced Research Questions
Q. How do electronic effects of the fluorine substituent in this compound influence its reactivity in nucleophilic substitution reactions compared to non-fluorinated analogs?
- Methodological Answer :
- Electron-Withdrawing Effect : The fluorine atom at the 3-position increases the electrophilicity of adjacent carbons, enhancing susceptibility to nucleophilic attack. shows that electron-deficient thienyl rings in similar compounds exhibit faster substitution rates .
- Comparative Studies : Non-fluorinated analogs (e.g., biphenylmethanamine) require harsher conditions (e.g., higher temperatures or stronger bases) for comparable reactivity.
- Practical Implication : Fluorination can reduce reaction time but may necessitate protecting amine groups to prevent side reactions.
Q. What strategies can mitigate contradictions in biological activity data reported for this compound derivatives across different studies?
- Methodological Answer :
- Standardized Assays : Use consistent cell lines or enzymatic targets (e.g., highlights variability in pharmacological profiles due to assay conditions) .
- Structural Confirmation : Ensure derivative purity via HPLC and crystallography. notes discrepancies arising from uncharacterized byproducts in pyrazole-methanamine analogs .
- Meta-Analysis : Cross-reference data from PubChem, CAS, and EPA DSSTox (e.g., uses CAS Common Chemistry to validate compound identities) .
Q. How can computational modeling (e.g., DFT, molecular docking) guide the design of this compound derivatives with enhanced target selectivity?
- Methodological Answer :
- Density Functional Theory (DFT) : Predict electronic properties (e.g., HOMO-LUMO gaps) to optimize fluorophenyl-amine interactions. provides InChI/SMILES data for docking studies .
- Molecular Docking : Simulate binding to biological targets (e.g., enzymes or GPCRs). demonstrates how pyrrolidine-ring modifications alter binding affinities in related compounds .
- Validation : Compare computational predictions with experimental IC₅₀ values from kinase assays or receptor-binding studies.
Q. What are the critical considerations when optimizing reaction conditions for introducing diverse substituents to the biphenyl core of this compound while maintaining amine group integrity?
- Methodological Answer :
- Protecting Groups : Use tert-butoxycarbonyl (Boc) or benzyl groups to shield the amine during harsh reactions (e.g., employs ammonia for amination without degradation) .
- Catalyst Compatibility : Pd/C or Ni catalysts may deprotect amines; opt for milder alternatives like CuI in Ullmann couplings.
- Solvent Selection : Polar solvents (e.g., DMSO) stabilize intermediates but may protonate amines; non-polar solvents (toluene) reduce side reactions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
